molecular formula C14H12O4 B6397741 3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261993-97-8

3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397741
CAS No.: 1261993-97-8
M. Wt: 244.24 g/mol
InChI Key: FRFOYALQLVDJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups

Properties

IUPAC Name

3-hydroxy-4-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)16/h1-7,15-16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOYALQLVDJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689100
Record name 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-97-8
Record name 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor compound followed by further functionalization to introduce the hydroxymethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and solvent extraction to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group, resulting in a dicarboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the hydroxymethyl group.

    4-Hydroxy-3-methoxybenzoic acid: Contains a methoxy group instead of a hydroxymethyl group.

    4-Hydroxybenzoic acid: Lacks both the hydroxymethyl and additional hydroxyl groups.

Uniqueness

3-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its similar counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.